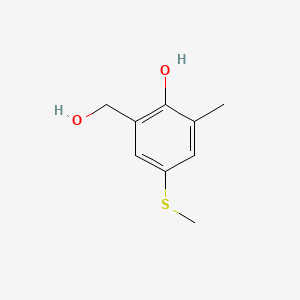

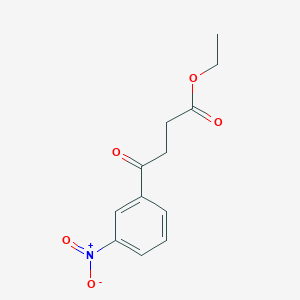

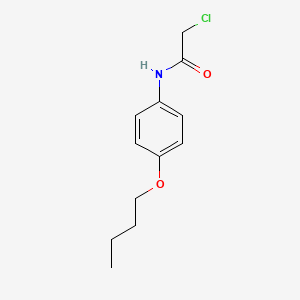

![molecular formula C12H15NO3 B1296423 4-[(2-Phenylacetyl)amino]butanoic acid CAS No. 2937-01-1](/img/structure/B1296423.png)

4-[(2-Phenylacetyl)amino]butanoic acid

货号 B1296423

CAS 编号:

2937-01-1

分子量: 221.25 g/mol

InChI 键: NIDZZEUGNIZNMR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-[(2-Phenylacetyl)amino]butanoic acid is a chemical compound with the molecular formula C12H15NO3 . It is used in scientific research and exhibits perplexing properties and diverse applications.

Molecular Structure Analysis

The molecular weight of 4-[(2-Phenylacetyl)amino]butanoic acid is 221.25 g/mol . The exact molecular structure is not provided in the searched resources.科学研究应用

Antidiabetic Potential

- New Indole Based Hybrid Oxadiazole Scaffolds with N-substituted Acetamides as Potent Anti-diabetic Agents

- This study involved the conversion of indolyl butanoic acid into various derivatives, including N-substituted derivatives. These molecules were tested for their antidiabetic potential, showing significant inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).

Synthesis of Key Intermediates

- Synthesis of 4-(3-Amino-2-carboxy phenyl) Butanoic Acid

- This research describes the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate for new thymidylate syntheses inhibitors. The method developed is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Enzymatic Kinetic Resolution

- Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 degrees C

- This study optimized the kinetic resolution of 2-amino-4-phenyl-butane using CAL-B-catalyzed aminolysis, indicating the potential application in producing enantiomerically pure compounds (Nechab et al., 2007).

Inhibitors of Synaptosomal Uptake

- Competitive Inhibition of γ‐Aminobutyric Acid Synaptosomal Uptake by 4‐(4′‐Azidobenzoimidylamino)butanoic Acid

- This paper discusses the use of 4‐(4′‐Azidobenzoimidylamino)butanoic acid as an inhibitor of rat brain synaptosomal [3H]γ‐aminobutyric acid uptake, suggesting its potential in neuroscience research (Tunnicliff & Ngo, 1982).

Molecular Probes and Medicinal Chemistry

- (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids

- This research involves the synthesis of two distinct amino acids, which were then used in model peptides for sensitive detection by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Amino Acid Synthesis

- Preparation of Homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid

- This study involved the synthesis of homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, demonstrating methods for producing various amino acids (Kosui et al., 1982).

Metabolic Studies in Microorganisms

- Organic Acids and Stable Isotope Metabolic Studies of a Thermophilic Sulfur-dependent Anaerobic Archaeon

- This paper describes the analysis of organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, contributing to the understanding of microbial metabolism (Rimbault et al., 1993).

属性

IUPAC Name |

4-[(2-phenylacetyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(13-8-4-7-12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDZZEUGNIZNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319644 | |

| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(2-Phenylacetyl)amino]butanoic acid | |

CAS RN |

2937-01-1 | |

| Record name | NSC348923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

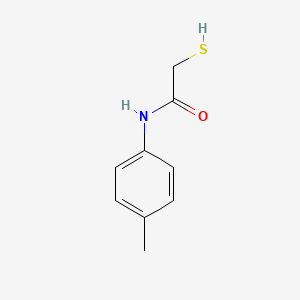

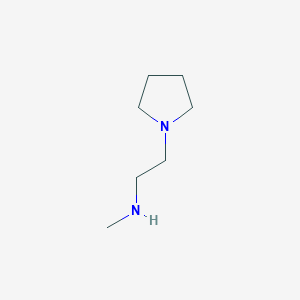

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

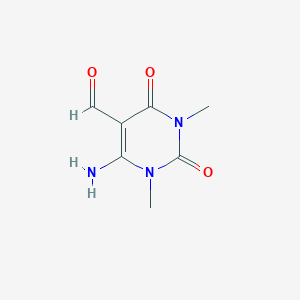

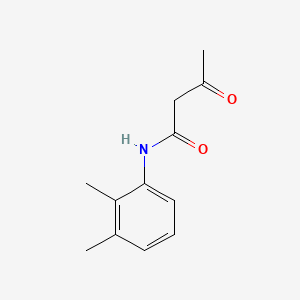

![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)

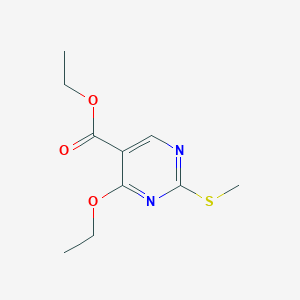

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)